molecular formula C13H7ClF4N2O4 B1365287 2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic acid

2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic acid

Cat. No. B1365287
M. Wt: 366.65 g/mol
InChI Key: WFDLOUDEDOLTLC-UHFFFAOYSA-N
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Patent
US06770597B2

Procedure details

2-Chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl)-4-fluoro-benzoic acid ethyl ester (5.2 g) was dissolved in methylenechloride (100 ml) and borontribromide (10 g) was added dropwise at ambient temperature. The reaction mixture was stirred for three hours at this temperature and poured into ice-water. The resulting mixture was extracted with ethyl acetate. The organic phase was washed with brine (×3) and dried over anhydrous Na2SO4. The solvent was removed under reduced pressure to give the titled compound (4.3 g) as a white solid.
Name
2-Chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl)-4-fluoro-benzoic acid ethyl ester
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:26])[C:5]1[CH:10]=[C:9]([N:11]2[C:16](=[O:17])[CH:15]=[C:14]([C:18]([F:21])([F:20])[F:19])[N:13]([CH3:22])[C:12]2=[O:23])[C:8]([F:24])=[CH:7][C:6]=1[Cl:25])C>C(Cl)Cl>[Cl:25][C:6]1[CH:7]=[C:8]([F:24])[C:9]([N:11]2[C:16](=[O:17])[CH:15]=[C:14]([C:18]([F:19])([F:21])[F:20])[N:13]([CH3:22])[C:12]2=[O:23])=[CH:10][C:5]=1[C:4]([OH:26])=[O:3]

Inputs

Step One
Name
2-Chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl)-4-fluoro-benzoic acid ethyl ester
Quantity
5.2 g
Type
reactant
Smiles
C(C)OC(C1=C(C=C(C(=C1)N1C(N(C(=CC1=O)C(F)(F)F)C)=O)F)Cl)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for three hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
borontribromide (10 g) was added dropwise at ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with brine (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)F)N1C(N(C(=CC1=O)C(F)(F)F)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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